molecular formula C7H10N4O2 B2443400 2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid CAS No. 89897-37-0

2-((4-Amino-6-methylpyrimidin-2-yl)amino)acetic acid

Cat. No. B2443400
CAS RN: 89897-37-0
M. Wt: 182.183
InChI Key: XJGMBOMGKNWYDH-UHFFFAOYSA-N
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Description

AMPP is a pyrimidine-based amino acid. It has garnered attention in scientific research due to its potential in various fields.

Scientific Research Applications

Molecular Adducts and Structural Characterization

Research has shown that molecular adducts involving pyrimidine derivatives, such as 2-aminopyrimidine, have been prepared and characterized to understand their crystal structures and potential applications in materials science. These studies provide insights into how such compounds can form complexes with other molecules, which is crucial for designing new materials with specific properties (Lynch et al., 1998).

Tautomerization Reactions

The interaction of pyrimidine derivatives with acetic acid has been explored, demonstrating how such compounds undergo amino-imino tautomerization reactions. This process is significant in the study of molecular dynamics and reactivity, offering valuable information for the development of chemical sensors and understanding biological processes (Kitamura et al., 2005).

Cyanoacetylation Reactions

The reactivity of pyrimidine derivatives towards cyanoacetic acid and acetic anhydride has been investigated, highlighting methods for functionalizing such compounds. This research aids in the synthesis of novel organic molecules with potential applications in pharmaceuticals and materials science (Quiroga et al., 2008).

Synthesis of Derivatives and Antimicrobial Activities

The synthesis of Schiff's base derivatives from pyrimidine compounds and their antimicrobial activities have been studied. Such research is fundamental for discovering new antimicrobial agents and understanding the structural requirements for biological activity (Sabry et al., 2013).

Mechanism of Action

properties

IUPAC Name

2-[(4-amino-6-methylpyrimidin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-4-2-5(8)11-7(10-4)9-3-6(12)13/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGMBOMGKNWYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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